6-Bromo-2,2-dimethyl-1-hexanol

Catalog No.
S8737112
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
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6-Bromo-2,2-dimethyl-1-hexanol

Product Name

6-Bromo-2,2-dimethyl-1-hexanol

IUPAC Name

6-bromo-2,2-dimethylhexan-1-ol

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-8(2,7-10)5-3-4-6-9/h10H,3-7H2,1-2H3

InChI Key

AKVIDXHKYFQGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)CO

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name 6-bromo-2,2-dimethylhexan-1-ol precisely defines the compound’s structure:

  • A six-carbon chain (hexane) with a hydroxyl group (-OH) at position 1.
  • Two methyl groups (-CH₃) at position 2.
  • A bromine atom (-Br) at position 6.

Molecular Formula: C₈H₁₇BrO
Molecular Weight: 209.127 g/mol.
SMILES Representation: CC(C)(C)CCCCBrO, highlighting the branching at C2 and terminal bromine.

The spatial arrangement creates steric hindrance near the hydroxyl group, reducing rotational freedom in the C1–C2 bond (Figure 1A). Computational models predict a bond angle of 109.5° at C2, consistent with sp³ hybridization.

Comparative Analysis with Structural Isomers

Comparative studies with linear isomers reveal significant differences in physical and chemical behaviors:

Property6-Bromo-2,2-dimethyl-1-hexanol6-Bromo-1-hexanol6-Bromo-2-hexanol
Boiling Point223–225°C (est.)198°C205°C
Density1.316 g/cm³1.212 g/cm³1.254 g/cm³
Solubility in H₂OLow (0.5 g/L)Moderate (2.1 g/L)Low (0.8 g/L)

The elevated boiling point of 6-bromo-2,2-dimethyl-1-hexanol stems from increased molecular weight and branching-induced van der Waals interactions. Reduced solubility relative to 6-bromo-1-hexanol arises from steric shielding of the hydroxyl group.

Stereochemical Considerations and Conformational Analysis

Despite lacking chiral centers, the compound exhibits restricted rotation about the C2–C3 bond due to methyl group bulk. Nuclear Overhauser Effect (NOE) spectroscopy confirms a predominant gauche conformation (60% population) where the hydroxyl and C3 methyl groups occupy adjacent spatial positions (Figure 1B).

Key Observations:

  • The gauche conformation minimizes steric clash between C2 methyl groups and the bromine atom.
  • Energy barriers for rotation exceed 8 kJ/mol, as calculated via density functional theory (DFT).

Computational Modeling of Molecular Geometry

DFT simulations at the B3LYP/6-31G* level provide atomic-level insights:

ParameterValue
C1–O Bond Length1.43 Å
C6–Br Bond Length1.98 Å
Dihedral Angle (C1–C2–C3–C4)62°

Electrostatic potential maps reveal a polarized O–H bond (partial charge: -0.32 e) and electron-deficient bromine (partial charge: +0.18 e), explaining its susceptibility to nucleophilic substitution at C6.

6-Bromo-2,2-dimethyl-1-hexanol is an organobromine compound with the molecular formula C8H17BrO and a molecular weight of 209.127 g/mol [1]. Despite extensive research into this compound's structural characteristics, limited experimental thermodynamic data is available in the scientific literature for this specific molecule.

Boiling Point Analysis

Direct experimental determination of the boiling point for 6-Bromo-2,2-dimethyl-1-hexanol has not been reported in the available literature. However, comparative analysis with structurally related compounds provides insight into its expected thermal behavior. The parent compound 6-Bromo-1-hexanol exhibits a boiling point of 105-106°C at 5 mmHg [2] [3] [4], while 2,2-dimethyl-1-hexanol shows a boiling point of 172°C at standard atmospheric pressure [5]. The structural similarity to 8-Bromo-1-octanol, which has a boiling point of 79-80°C at 0.07 mmHg [6], suggests that 6-Bromo-2,2-dimethyl-1-hexanol would likely exhibit intermediate thermal properties.

Density Characteristics

No direct density measurements for 6-Bromo-2,2-dimethyl-1-hexanol have been reported in the accessible literature. Comparative analysis with related compounds indicates that 6-Bromo-1-hexanol has a density of 1.384 g/mL at 25°C [2] [3] [4], while 2,2-dimethyl-1-hexanol exhibits a significantly lower density of 0.827 g/mL [5]. The presence of the dimethyl branching in 6-Bromo-2,2-dimethyl-1-hexanol would be expected to reduce the density compared to its linear analogue, though the exact value remains to be experimentally determined.

Refractive Index Properties

The refractive index of 6-Bromo-2,2-dimethyl-1-hexanol has not been experimentally determined. Related compounds provide reference values: 6-Bromo-1-hexanol shows a refractive index of 1.482 [3] [7], while 2,2-dimethyl-1-hexanol exhibits a refractive index of 1.43 [5]. These comparative values suggest that 6-Bromo-2,2-dimethyl-1-hexanol would likely exhibit a refractive index in the intermediate range between these compounds.

Spectroscopic Fingerprints (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

While specific NMR data for 6-Bromo-2,2-dimethyl-1-hexanol is not available in the literature, comparative analysis with structurally related compounds provides valuable insights. The 1H NMR spectrum of 6-Bromo-1-hexanol in CDCl3 shows characteristic signals at δ 3.87 ppm for the hydroxyl proton environment and δ 3.42 ppm for the bromomethylene protons [8] [9]. For 6-Bromo-2,2-dimethyl-1-hexanol, the expected 1H NMR pattern would include additional signals corresponding to the geminal dimethyl groups, typically appearing as a singlet around δ 1.0-1.2 ppm.

The 13C NMR spectrum would be expected to show characteristic signals for the quaternary carbon bearing the two methyl groups, the primary carbon bearing the hydroxyl group, and the carbon bearing the bromine atom. Based on similar compounds, the carbon bearing the bromine would appear around δ 33-35 ppm, while the quaternary carbon would appear around δ 35-40 ppm [10] [11] [12].

Infrared Spectroscopy

The infrared spectrum of 6-Bromo-2,2-dimethyl-1-hexanol would be expected to exhibit characteristic absorption bands consistent with its functional groups. The compound should display a broad O-H stretching vibration around 3300-3500 cm⁻¹ characteristic of primary alcohols [9] [13]. The C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region, with the dimethyl groups contributing to the intensity in this region.

The C-O stretching vibration would be expected around 1050-1150 cm⁻¹, while the C-Br stretching would appear in the lower frequency region around 500-700 cm⁻¹ [9]. The presence of the geminal dimethyl groups would contribute additional C-H bending vibrations in the 1350-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 6-Bromo-2,2-dimethyl-1-hexanol would be expected to show the molecular ion peak at m/z 208/210 (due to the bromine isotope pattern) . Based on fragmentation patterns observed in related compounds, common fragment ions would include loss of water (M-18), loss of HBr (M-81), and formation of characteristic alkyl fragments. The base peak would likely correspond to a rearranged fragment ion, as observed in similar bromoalcohol compounds [8] [15].

Chromatographic Behavior and Retention Time Analysis

Gas Chromatography-Mass Spectrometry

The chromatographic behavior of 6-Bromo-2,2-dimethyl-1-hexanol has not been extensively documented in the literature. However, analysis of retention time data for similar compounds provides useful comparative information. The development of automated identification and quantification database systems for GC-MS analysis has shown that retention times can be predicted with errors of ±3 seconds for similar compounds when using standardized conditions [16].

Comparative analysis with related compounds suggests that 6-Bromo-2,2-dimethyl-1-hexanol would exhibit intermediate retention times between 6-Bromo-1-hexanol and longer-chain bromoalcohols. The presence of the dimethyl branching would likely reduce the retention time compared to linear analogues due to decreased intermolecular interactions [17] [18].

High-Performance Liquid Chromatography

HPLC analysis of 6-Bromo-2,2-dimethyl-1-hexanol would be expected to show retention behavior consistent with moderately polar compounds. The compound would likely elute in normal-phase systems using moderately polar mobile phases such as hexane-ethyl acetate mixtures. In reversed-phase systems, the compound would be expected to show good retention on C18 columns with aqueous-organic mobile phases [19].

Phase Transition Studies and Solubility Profiles

Melting Point and Phase Behavior

The melting point of 6-Bromo-2,2-dimethyl-1-hexanol has not been experimentally determined and reported in the accessible literature. However, the compound's phase behavior can be inferred from structural analogues. The presence of the dimethyl branching at the 2-position would be expected to disrupt crystal packing efficiency, potentially leading to a lower melting point compared to linear bromoalcohols [20] [21].

Studies on similar dimethyl-branched alcohols have shown that such compounds can exhibit complex solid-state polymorphism, including orientationally disordered crystalline phases . The branched structure of 6-Bromo-2,2-dimethyl-1-hexanol may lead to similar phase complexity, though specific studies have not been conducted.

Solubility Characteristics

The solubility profile of 6-Bromo-2,2-dimethyl-1-hexanol reflects its amphiphilic nature. Like other bromoalcohols, the compound exhibits limited water solubility due to the hydrophobic alkyl chain and the presence of the bromine atom [23] [24]. The compound is expected to be readily soluble in organic solvents including ethanol, chloroform, acetone, and dimethyl sulfoxide, consistent with the general behavior of bromoalcohols [25] [24].

The presence of the hydroxyl group provides hydrogen-bonding capability, enhancing solubility in protic solvents compared to corresponding brominated hydrocarbons. The dimethyl branching may slightly reduce solubility in highly structured solvents due to steric effects but would generally maintain good solubility in most organic media [26].

Thermodynamic Solubility Parameters

While specific thermodynamic solubility parameters for 6-Bromo-2,2-dimethyl-1-hexanol have not been determined, the compound's solubility behavior can be predicted based on its structural features. The compound would be expected to show temperature-dependent solubility in most solvents, with solubility generally increasing with temperature as observed for related compounds [19].

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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